Cas no 1331209-41-6 (1-[2-(4-tert-butylphenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride)

1-[2-(4-tert-Butylphenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a chemically synthesized compound featuring a tertiary butylphenoxyethoxy moiety linked to a dimethylpiperidine-substituted propan-2-ol backbone. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications. The tert-butyl group contributes to lipophilicity, potentially improving membrane permeability, while the dimethylpiperidine moiety may influence receptor binding or catalytic interactions. This compound’s structural complexity allows for tailored reactivity, particularly in scenarios requiring selective functionalization or controlled release. Its well-defined molecular architecture supports reproducibility in synthesis and formulation, meeting stringent industrial or research requirements. Further studies may explore its biological activity or material science applications.
1-[2-(4-tert-butylphenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride structure
1331209-41-6 structure
Product Name:1-[2-(4-tert-butylphenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
CAS No:1331209-41-6
MF:C22H38ClNO3
MW:399.995026111603
CID:5600807
PubChem ID:71778679
Update Time:2025-06-03

1-[2-(4-tert-butylphenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(2-(4-(tert-butyl)phenoxy)ethoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
    • 1331209-41-6
    • AKOS026679073
    • F1193-0012
    • 1-[2-(4-tert-butylphenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
    • 1-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-(3,5-DIMETHYLPIPERIDIN-1-YL)PROPAN-2-OL HYDROCHLORIDE
    • 1-[2-(4-tert-butylphenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
    • Inchi: 1S/C22H37NO3.ClH/c1-17-12-18(2)14-23(13-17)15-20(24)16-25-10-11-26-21-8-6-19(7-9-21)22(3,4)5;/h6-9,17-18,20,24H,10-16H2,1-5H3;1H
    • InChI Key: GUROYJCCJFXVFI-UHFFFAOYSA-N
    • SMILES: C(N1CC(C)CC(C)C1)C(O)COCCOC1C=CC(C(C)(C)C)=CC=1.Cl

Computed Properties

  • Exact Mass: 399.2540218g/mol
  • Monoisotopic Mass: 399.2540218g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 9
  • Complexity: 377
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.9Ų

1-[2-(4-tert-butylphenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride Pricemore >>

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Additional information on 1-[2-(4-tert-butylphenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Professional Introduction to 1-[2-(4-tert-butylphenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride (CAS No. 1331209-41-6)

1-[2-(4-tert-butylphenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, identified by its CAS number CAS No. 1331209-41-6, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and investigation. The unique structural features of this molecule, particularly the presence of a 4-tert-butylphenoxy group and a 3,5-dimethylpiperidin-1-yl moiety, contribute to its distinctive chemical and pharmacological properties.

The 4-tert-butylphenoxy group is a key structural element that influences the compound's solubility, metabolic stability, and interaction with biological targets. This group is often incorporated into drug molecules to enhance their pharmacokinetic profiles, ensuring better absorption, distribution, metabolism, and excretion (ADME) properties. The tert-butyl substituent provides steric hindrance, which can modulate the compound's binding affinity and selectivity towards specific receptors or enzymes.

In contrast, the 3,5-dimethylpiperidin-1-yl moiety contributes to the compound's overall lipophilicity and binding interactions. Piperidine derivatives are well-known for their role in medicinal chemistry due to their ability to form stable hydrogen bonds and interact with various biological targets. The dimethyl substitution at the 3 and 5 positions further enhances the lipophilicity of the piperidine ring, making it more suitable for crossing biological membranes and interacting with intracellular targets.

This compound has been extensively studied in recent years for its potential therapeutic applications. One of the most notable areas of research involves its use as an intermediate in the synthesis of novel drug candidates. The combination of the 4-tert-butylphenoxy and 3,5-dimethylpiperidin-1-yl groups provides a versatile scaffold that can be modified to target specific biological pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain kinases and enzymes involved in cancer progression.

The hydrochloride salt form of 1-[2-(4-tert-butylphenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products. This improved solubility can lead to better bioavailability and more effective drug delivery systems. Additionally, the hydrochloride salt form can help stabilize the compound during storage and transportation, ensuring its integrity over time.

The latest research on this compound has focused on its potential role in treating neurological disorders. Preclinical studies have demonstrated that certain derivatives of this molecule can cross the blood-brain barrier (BBB) more effectively than other similar compounds. This ability is crucial for developing treatments for central nervous system (CNS) disorders such as Alzheimer's disease and Parkinson's disease. The unique structural features of this compound allow it to interact with neurotransmitter receptors and modulate signaling pathways involved in neuroprotection.

2-(4-tert-butylphenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol can inhibit bacterial growth by targeting essential metabolic pathways or interfering with bacterial cell wall synthesis. This makes it a valuable candidate for further development into novel antibiotics or antibacterial agents. 2-(4-tert-butylphenoxy)ethoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further research in drug development across various therapeutic areas. As our understanding of biological mechanisms continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.
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